

Core Paxilline Biosynthetic Gene Cluster & Pathway

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Compound Focus: Paxilline

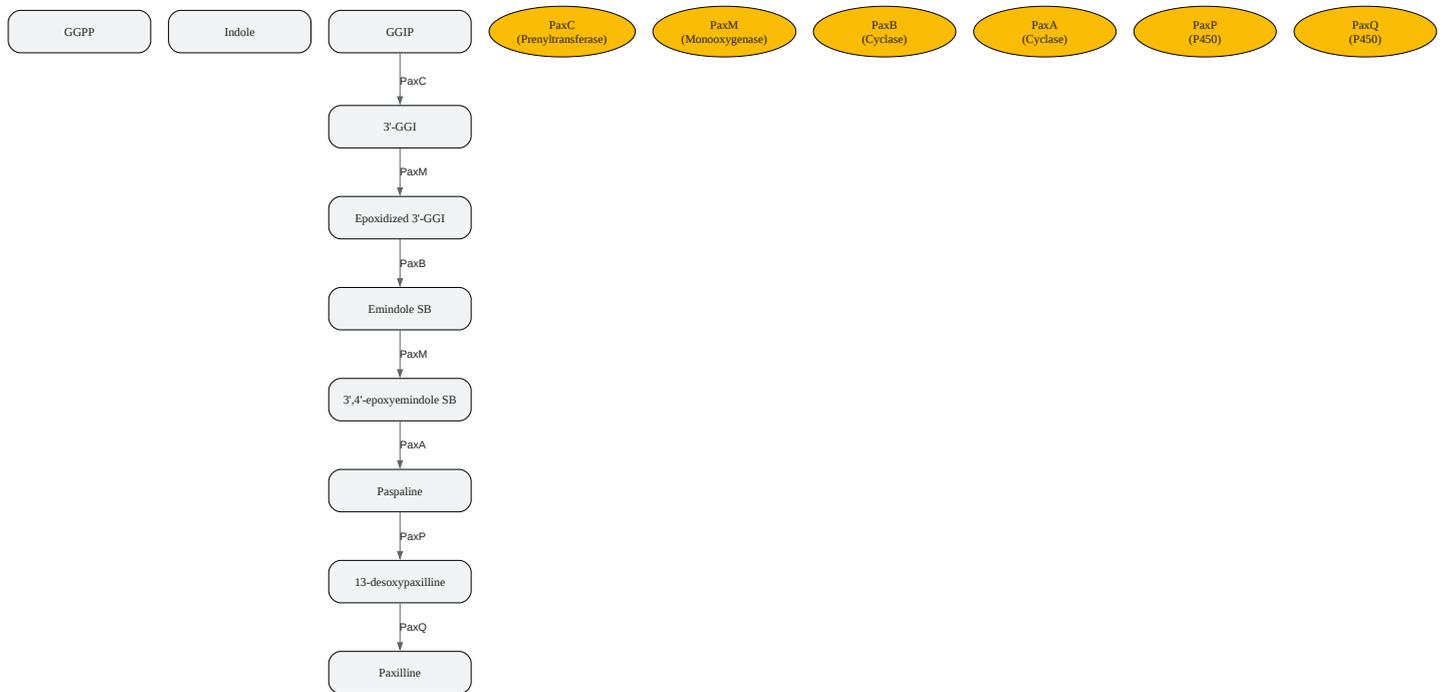
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Gene	Function of Gene Product	Role in Core Pathway to Paspaline
paxG	Geranylgeranyl diphosphate (GGPP) synthase [1] [2]	Produces the diterpene precursor GGPP [3]
paxC	Indole prenyl transferase [2]	Couples GGPP with indole to form 3'-geranylgeranylindole (3'-GGI) [3]
paxM	FAD-dependent monooxygenase [2]	Catalyzes two epoxidation steps: 1st on 3'-GGI, 2nd on emindole SB [3]
paxB	Membrane-associated terpene cyclase (Type II) [2]	Catalyzes the first cyclization cascade, converting epoxidized 3'-GGI to emindole SB [3]
paxA	Membrane-associated terpene cyclase [3] [2]	Newly defined: Catalyzes the tetrahydropyran (THP) ring formation , converting 3',4'-epoxyemindole SB to paspaline [3]
paxP	Cytochrome P450 monooxygenase [2]	Converts paspaline to 13-desoxypaxilline in the later stages of the pathway [4]
paxQ	Cytochrome P450 monooxygenase [2]	Converts 13-desoxypaxilline to paxilline in the final step [4]

This revised pathway can be visualized in the following diagram:



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Revised biosynthetic pathway of **paxilline** from primary precursors to final product.

Key Experimental Evidence for the Revised Pathway

The reassignment of the THP-forming cyclase function to PaxA is supported by robust genetic and biochemical evidence [3].

Experimental Approach	Key Findings
Gene Deletion ($\Delta paxA$)	Deletion of <i>paxA</i> in <i>P. paxilli</i> led to the loss of paxilline production and the accumulation of 3',4'-epoxyemindole SB , the predicted substrate for THP ring formation [3].
Genetic Complementation	Re-introduction of <i>paxA</i> into the $\Delta paxA$ mutant restored paxilline production, confirming its essential role [3].
In vivo Feeding Experiments	A ΔPAX strain (lacking the entire cluster) was engineered to express <i>paxM</i> alone or with <i>paxB</i> . When fed emindole SB, these strains only produced the epoxidized intermediate. Only strains expressing both <i>paxM</i> and * <i>paxA</i> * successfully converted emindole SB to paspaline [3].
Site-Directed Mutagenesis	Substitution of a key aspartate residue (Asp279) in PaxA to alanine (D279A) resulted in the same mutant phenotype (accumulation of 3',4'-epoxyemindole SB), confirming its critical catalytic role [3].

Research Context and Significance

- Paradigm Shift:** For years, the THP ring formation was incorrectly attributed to the terpene cyclase PaxB (or its homologs IdtB in other fungi) [3]. This 2025 discovery resets the model for the core biosynthesis of a vast family of indole diterpenes [3].

- **Two Evolutionary Solutions:** The study also found that in different fungal classes, this essential chemistry is solved by two unrelated enzymes. **IdtA**-type cyclases (like PaxA) are found in Eurotiomycetes, while Sordariomycetes fungi use an unrelated protein, **IdtS** [3].
- **Beyond the Core:** The core pathway produces paspaline. The subsequent tailoring steps, which greatly expand structural diversity, involve **PaxP** and **PaxQ**, which are cytochrome P450 enzymes that oxidize paspaline to eventually form **paxilline** [4].

Biological Activity and Relevance

Paxilline itself is a potent, selective inhibitor of high-conductance calcium-activated potassium (BK) channels [5]. This activity is shared by many complex indole diterpenes derived from the paspaline core (e.g., lolitrems, penitrems), which are responsible for neurotoxic syndromes in grazing livestock, historically known as "staggers" [5].

This revised understanding of the **paxilline** biosynthetic pathway provides a more accurate framework for:

- **Heterologous Biosynthesis:** Enabling the efficient production of these complex molecules in alternative host organisms [3].
- **Pathway Engineering:** Creating new-to-nature indole diterpene analogs with potentially novel bioactivities [3].
- **Drug Discovery:** Offering new enzymatic tools and precise targets for the development of inhibitors or therapies based on this class of natural products.

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